N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding quinones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF)
Oxidation: Oxidizing agents like potassium permanganate (KMnO4)
Major Products Formed
Reduction: Formation of N-(3-chloro-4-fluorophenyl)-2-(4-aminophenyl)acetamide
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Oxidation: Formation of quinone derivatives
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and fluoro enhances its binding affinity to these targets. The compound can inhibit enzyme activity by forming stable complexes, thereby modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(4-aminophenyl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(4-methylphenyl)acetamide
- N-(3-chloro-4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide is unique due to the combination of chloro, fluoro, and nitro groups, which impart distinct electronic and steric properties. These features enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-12-8-10(3-6-13(12)16)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCULLTQVUSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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